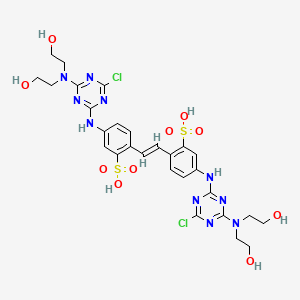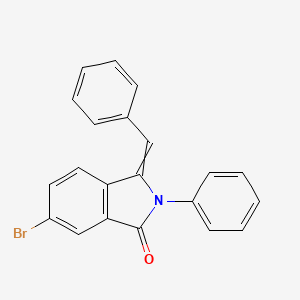![molecular formula C15H18OS B14664921 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 40014-89-9](/img/structure/B14664921.png)
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C15H18OS. It is a derivative of 3,4-dihydronaphthalen-1(2H)-one, featuring a butylsulfanyl group attached to the methylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1(2H)-one with butylsulfanylacetaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of Bcl-2 proteins, which are involved in regulating apoptosis.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as Bcl-2 proteins. These proteins play a crucial role in regulating apoptosis, and the compound’s ability to inhibit Bcl-2 can trigger programmed cell death in cancer cells. The binding of the compound to the active sites of Bcl-2 proteins disrupts their function, leading to the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without the butylsulfanyl group.
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as an anticancer agent by improving its binding affinity to Bcl-2 proteins compared to its analogs .
Properties
CAS No. |
40014-89-9 |
|---|---|
Molecular Formula |
C15H18OS |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(butylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18OS/c1-2-3-10-17-11-13-9-8-12-6-4-5-7-14(12)15(13)16/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
FVSPJZKAAMQCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


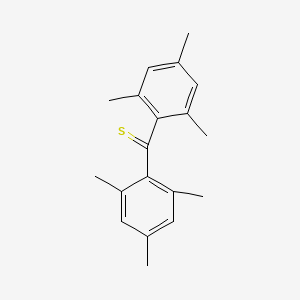
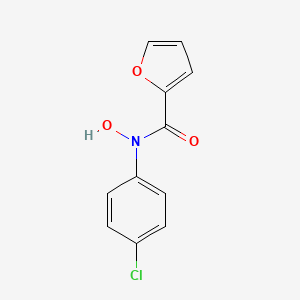
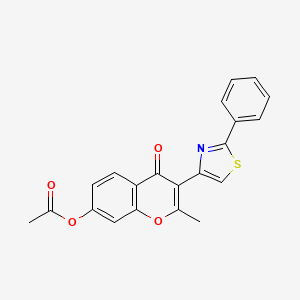
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
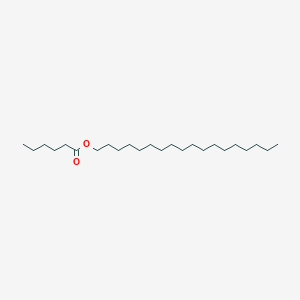

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
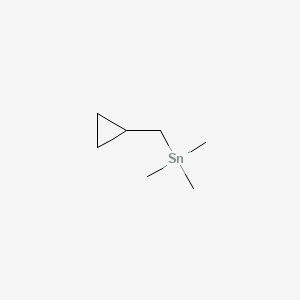
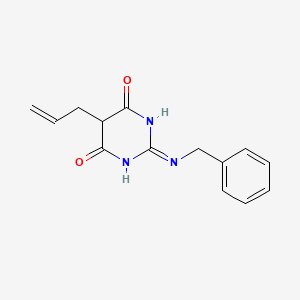

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
